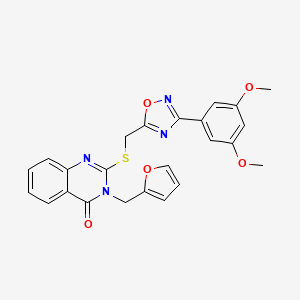

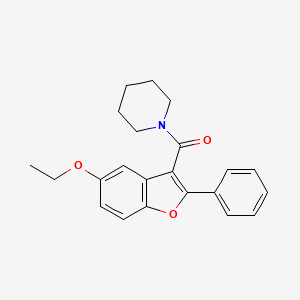

![molecular formula C26H27N3O4S2 B2419388 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 897757-72-1](/img/structure/B2419388.png)

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.

BenchChem offers high-quality 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Properties

This compound has garnered interest due to its potential as an anti-cancer agent. Specifically, it selectively inhibits aldo-keto reductase AKR1C3, an enzyme associated with both breast and prostate cancer. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct conformation for the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

AKR1C3 Inhibition

AKR1C3 is a key enzyme involved in steroid metabolism and plays a role in hormone-related cancers. Inhibition of AKR1C3 can potentially modulate hormone levels and impact cancer progression. This compound’s high potency (low nanomolar range) and isoform selectivity (1500-fold preference for AKR1C3 over other isoforms) make it a promising candidate for targeted therapy .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship around this lead compound. The positioning of the carboxylate group is critical for its inhibitory activity. While the carboxylate can be substituted by acid isosteres and amides, small substituents on the dihydroisoquinoline enhance potency. Interestingly, “reverse sulfonamides” exhibit a preference for the R stereoisomer .

Cellular Potency

The compound demonstrates good cellular potency, as measured by inhibiting AKR1C3 metabolism of a known dinitrobenzamide substrate. Notably, amide analogs are more effective than predicted by cellular assays, suggesting additional complexities in their mode of action .

Antifungal Activity

In a related study, 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums (analogous to the dihydroisoquinoline moiety in our compound) showed strong inhibition against various fungal strains, including Alternaria alternata, Colletotrichum lunata, and Pyricularia oryzae . While this specific compound was not tested, it highlights the potential broader applications of similar structural motifs.

Computational Insights

Computational modeling studies have revealed the origin of binding preferences for 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids. These insights can guide further optimization and design of AKR1C3 inhibitors .

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the biochemical pathways associated with the metabolism of fatty acids and steroids, given its interaction with PPARδ and AKR1C3 . AKR1C3 is involved in the metabolism of steroids and prostaglandins, and its inhibition can affect these pathways and their downstream effects .

Pharmacokinetics

The compound’s structure suggests that it may have good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The inhibition of AKR1C3 by this compound can result in the modulation of steroid and prostaglandin metabolism, potentially affecting cellular processes such as inflammation and cell proliferation . The compound’s interaction with PPARδ can also influence lipid metabolism, potentially affecting cellular energy homeostasis .

properties

IUPAC Name |

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S2/c1-27-25(31)23-21-8-4-5-9-22(21)34-26(23)28-24(30)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-2-3-7-19(17)16-29/h2-3,6-7,10-13H,4-5,8-9,14-16H2,1H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNXSZINTKIMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

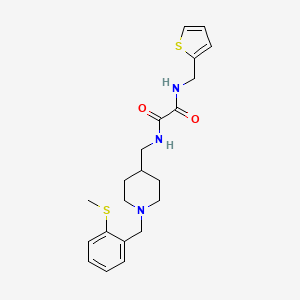

![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)

![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

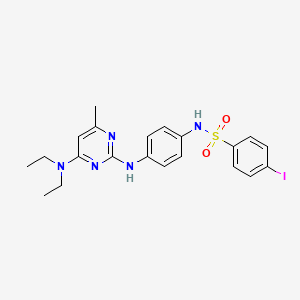

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)

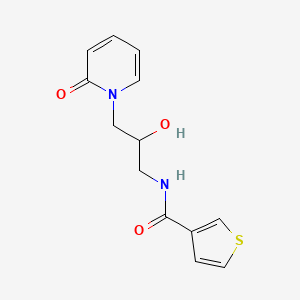

![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)